

# The Therapeutic Potential of 20S Proteasome Activation by TCH-165: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TCH-165**, a small molecule activator of the 20S proteasome, and its therapeutic potential, particularly in the context of MYC-driven cancers such as multiple myeloma.

# Introduction: A Novel Approach to Targeting Intrinsically Disordered Proteins

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation, maintaining protein homeostasis. While the 26S proteasome is responsible for the degradation of ubiquitinated proteins, the 20S proteasome, or core particle, mediates the ubiquitin-independent degradation of intrinsically disordered proteins (IDPs).[1][2] Many oncoproteins, including MYC, are IDPs, and their accumulation is a hallmark of various cancers.[3][4]

**TCH-165** is an imidazoline-based small molecule that has emerged as a potent activator of the 20S proteasome.[3] It modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the proteolytically active, open-gate conformation of the 20S proteasome. This targeted activation leads to the enhanced degradation of IDPs like MYC, offering a novel therapeutic strategy for cancers dependent on these proteins.

### **Mechanism of Action of TCH-165**



**TCH-165**'s primary mechanism of action involves direct interaction with the 20S proteasome. It is proposed to bind to the  $\alpha$ -ring of the 20S core particle, inducing a conformational change that opens the gate to the proteolytic chamber. This "open-gate" conformation allows for increased access of IDP substrates to the catalytic  $\beta$ -subunits, leading to their degradation. Atomic force microscopy has provided biophysical evidence supporting this gate-opening mechanism.

This activation is selective for IDPs, as **TCH-165** does not induce the degradation of structured proteins like GAPDH. By promoting the disassembly of the 26S proteasome, **TCH-165** increases the pool of active 20S proteasomes available for IDP degradation.



Click to download full resolution via product page

**Figure 1:** Mechanism of **TCH-165** action on the 20S proteasome.

## Quantitative Data on the Efficacy of TCH-165

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of **TCH-165**.



| Cell Line | Cancer Type      | CC50 (µM) | 95% Confidence<br>Interval |
|-----------|------------------|-----------|----------------------------|
| RPMI-8226 | Multiple Myeloma | 0.9 - 1.0 | 0.8 - 1.2                  |
| L363      | Multiple Myeloma | 5.0       | 4.1 - 5.1                  |
| NIH-H929  | Multiple Myeloma | 4.3       | 2.8 - 6.6                  |
| CCRF-CEM  | Leukemia         | 0.9       | 0.79 - 1.19                |
| U87MG     | Glioblastoma     | 2.4       | N/A                        |

Table 1: Cytotoxicity (CC50) of TCH-165 in various cancer cell lines after 72 hours of treatment.

| Patient Sample                      | Treatment Status           | CC50 (µM) | 95% Confidence<br>Interval |
|-------------------------------------|----------------------------|-----------|----------------------------|
| Newly Diagnosed<br>Multiple Myeloma | N/A                        | 1.0       | 0.6 - 1.5                  |
| Relapsed Multiple<br>Myeloma        | Bortezomib<br>Unresponsive | 8.1       | 7.1 - 9.0                  |

Table 2: Cytotoxicity (CC50) of TCH-165 in primary human multiple myeloma cells.

| Assay                                 | EC50 (μM) | 95% Confidence Interval |
|---------------------------------------|-----------|-------------------------|
| MYC-Mediated Luciferase Transcription | 2.57      | 2.46 - 2.95             |

Table 3: Potency of TCH-165 in inhibiting MYC-mediated gene transcription in HCT-116 cells.

| Catalytic Site    | Maximum Fold Enhancement |
|-------------------|--------------------------|
| Chymotrypsin-like | ~10-fold                 |
| Trypsin-like      | ~4-fold                  |
| Caspase-like      | ~2-fold                  |



Table 4: Enhancement of 20S proteasome catalytic activities by TCH-165.

# **Key Experimental Protocols**

Detailed methodologies for the key experiments cited in the evaluation of **TCH-165** are provided below.

## **Western Blot for MYC Degradation**

This protocol is used to assess the effect of **TCH-165** on MYC protein levels in cancer cell lines.

- Cell Culture and Treatment:
  - Culture RPMI-8226 multiple myeloma cells to approximately 80% confluency.
  - Treat cells with the desired concentrations of TCH-165 (e.g., 5 μM) or vehicle (DMSO) for 4 hours.
  - For proteasome inhibition controls, pre-treat cells with bortezomib (5 μM) for 1 hour before adding TCH-165.
- Cell Lysis:
  - Harvest cells by centrifugation and wash twice with chilled PBS.
  - Resuspend the cell pellet in chilled RIPA buffer supplemented with a protease inhibitor cocktail.
- Protein Quantification:
  - Determine the total protein concentration using a BCA assay.
  - Normalize protein concentrations to 2 mg/mL and add 5X SDS loading buffer.
- SDS-PAGE and Immunoblotting:
  - Load 30 μg of protein lysate onto a 4-20% Tris/glycine gel.



- Transfer the separated proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against MYC and GAPDH (as a loading control).
- Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.



Click to download full resolution via product page

Figure 2: Experimental workflow for Western blot analysis of MYC degradation.

### **MYC-Luciferase Reporter Assay**

This assay quantifies the effect of **TCH-165** on MYC-mediated gene transcription.

- · Cell Line:
  - Use HCT-116 cells stably transfected with a MYC-luciferase reporter gene.
- Treatment:
  - Plate the cells and treat with various concentrations of TCH-165.
- Luciferase Activity Measurement:
  - After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Analysis:



- Normalize the luciferase activity to a control (e.g., total protein concentration or a cotransfected control reporter).
- Calculate the EC50 value by fitting the concentration-response data to a four-parameter logistic curve.

# **Therapeutic Implications and Future Directions**

The activation of the 20S proteasome by **TCH-165** represents a promising therapeutic strategy for several diseases.

- Oncology: The primary application is in MYC-driven cancers, including multiple myeloma.
   TCH-165's ability to degrade MYC and its efficacy in bortezomib-resistant cells highlight its potential as a novel anti-cancer agent. In vivo studies have shown that TCH-165 can inhibit tumor growth and is well-tolerated in mice and dogs.
- Neurodegenerative Diseases: By enhancing the degradation of aggregation-prone IDPs such as α-synuclein and tau, 20S proteasome activation may be beneficial for neurodegenerative disorders like Parkinson's and Alzheimer's diseases.
- Cardiac Ischemia/Reperfusion Injury: Recent studies suggest that TCH-165 can protect
  against cardiac ischemia/reperfusion injury by increasing immunoproteasome activity and
  promoting the degradation of the pro-fission protein Drp1.





Click to download full resolution via product page

**Figure 3:** Therapeutic potential of **TCH-165** mediated 20S proteasome activation.

**TCH-165** and the 20S proteasome, optimizing its pharmacokinetic and pharmacodynamic properties, and expanding clinical investigations into its safety and efficacy in various disease models. The development of **TCH-165** and similar 20S proteasome activators opens a new avenue for the treatment of diseases driven by the accumulation of toxic, intrinsically disordered proteins.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders -PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of 20S Proteasome Activation by TCH-165: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611247#the-therapeutic-potential-of-20s-proteasome-activation-by-tch-165]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com